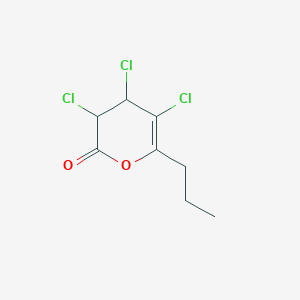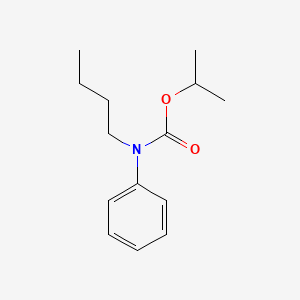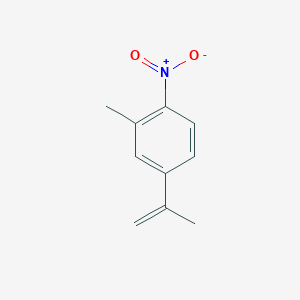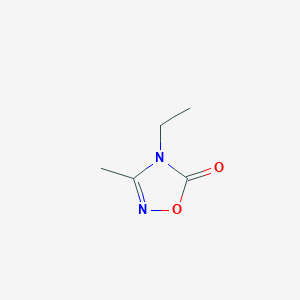
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazides and carboxylic acids: This method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Cyclization of nitriles and hydroxylamines: This method involves the reaction of nitriles with hydroxylamines in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional functional groups, while reduction might yield simpler structures.
Applications De Recherche Scientifique
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
1,3,4-Oxadiazole: Another isomer with different properties.
1,2,5-Oxadiazole: A related compound with a different arrangement of atoms.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- is unique due to its specific substituents (4-ethyl and 3-methyl), which can influence its chemical reactivity and biological activity. These unique features might make it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
62626-32-8 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-ethyl-3-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-7-4(2)6-9-5(7)8/h3H2,1-2H3 |
Clé InChI |
NPBWDEALOANHNU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NOC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


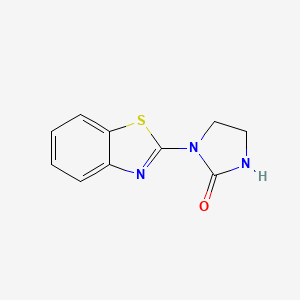
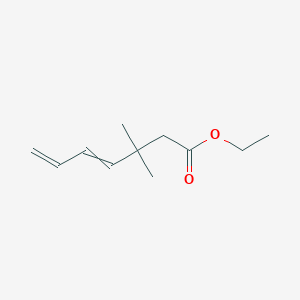


![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)

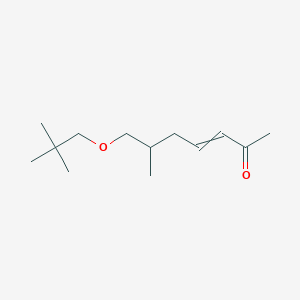
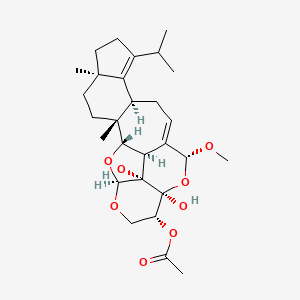

![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)
